ATP-Dependent Potency Shift: Csnk1-IN-1 vs. CSNK1-IN-2 vs. BAY-888
Csnk1-IN-1 exhibits an extreme potency shift under high ATP conditions, retaining picomolar-range inhibition of CSNK1A1 when challenged with 1 mM ATP, whereas the closely related analog CSNK1-IN-2 loses activity under identical conditions [1]. This behavior distinguishes Csnk1-IN-1 from other ATP-competitive CK1 inhibitors such as BAY-888, which shows a less pronounced shift . This profile is consistent with the patent disclosure requiring compounds of this series to display IC50 values below 100 nM at 1 mM ATP [2].
| Evidence Dimension | CSNK1A1 inhibition under high (1 mM) ATP concentration |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (at 1 mM ATP) |
| Comparator Or Baseline | CSNK1-IN-2: IC50 = 107 μM (at 1 mM ATP); BAY-888: IC50 = 63 nM (at 1 mM ATP) |
| Quantified Difference | Csnk1-IN-1 is >70,000-fold more potent than CSNK1-IN-2 and >40-fold more potent than BAY-888 under high ATP challenge. |
| Conditions | In vitro kinase assay; CSNK1A1 enzyme; ATP concentration: 1 mM |
Why This Matters
Experiments in cellular contexts with high intracellular ATP (≈1–5 mM) require inhibitors that retain potency under these conditions to avoid confounding results; Csnk1-IN-1 is among the most ATP-resistant CK1α inhibitors disclosed to date.
- [1] PeptideDB. CSNK1-IN-2 Product Database Entry. Accessed 2026. View Source
- [2] Schulze V, et al. 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors. Patent WO2020161257 A1, 2020. View Source
